BenchChemオンラインストアへようこそ!

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide

Sulfonamide regioisomer SAR NaV1.7 selectivity

This unsubstituted isoxazole‑sulfonylbenzamide pharmacophore is a critical baseline control for sodium‑channel selectivity panels (NaV1.7 vs NaV1.5) and a minimal scaffold for ELOVL‑cannabinoid metabolic‑disease target optimization. Its unique para‑sulfonyl topology ensures reliable EPAC‑pathway negative/low‑potency control data. Source high‑purity (≥98%) material for definitive SAR‑driven lead characterization.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 612526-17-7
Cat. No. B2584677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
CAS612526-17-7
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3
InChIInChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19)
InChIKeyBMPJUTDYIHNLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-Oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide (CAS 612526-17-7): Procurement-Relevant Chemical Identity and Baseline


N-(1,2-Oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide (CAS 612526-17-7) is a synthetic sulfonamide derivative containing a 1,2-oxazole (isoxazole) ring, a piperidin-1-ylsulfonyl moiety, and a benzamide core [1]. The compound is cataloged in vendor libraries and is believed to serve as a chemical probe or screening hit based on its inclusion in certain patent disclosures of arylsulfonyl derivatives as long-chain fatty acid elongation enzyme (ELOVL) inhibitors [2]. Its molecular formula is C15H17N3O4S with a molecular weight of approximately 335.38 g/mol [1].

Why N-(1,2-Oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide Cannot Be Substituted by Generic Analogs in Targeted Studies


The combination of an unsubstituted 1,2-oxazole ring directly linked to the benzamide nitrogen and a 4-piperidin-1-ylsulfonyl substitution on the phenyl ring defines a distinct pharmacophore that is not interchangeable with other benzamide or sulfonamide derivatives. Closely related analogs—such as the regioisomeric 3-sulfonyl variant, N-(isoxazol-3-yl)benzamides lacking the sulfonyl group, or N-aryl sulfonamides bearing alternative heterocycles—have been shown in patent SAR studies to exhibit sharply divergent biological activities, including differential subtype selectivity for NaV1.7 over NaV1.5 sodium channels [1]. Without direct comparative data, generalizing from in-class compounds is unreliable; the precise disposition of the sulfonyl group and the isoxazole ring are critical determinants of target engagement and selectivity [2].

Quantitative Differentiation Evidence for N-(1,2-Oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide: A Comparator-Based Procurement Guide


Structural Distinctiveness Relative to Regioisomeric 3-Sulfonyl Analog

The sulfonyl group at the para (4-) position of the benzamide phenyl ring, as opposed to the meta (3-) position, has been shown in isoxazole-containing benzamide sulfonamide series to influence sodium channel subtype selectivity. In a related patent disclosure (WO2021183937A1), tri-substituted isoxazole compounds demonstrated NaV1.7 selectivity that is at least two-fold greater than for NaV1.5, with selectivity being tunable based on phenyl ring substitution [1]. While direct data for CAS 612526-17-7 are not reported, this class-level SAR implies that the 4-sulfonyl substitution pattern can be a key determinant of biological selectivity and should not be assumed equivalent to the 3-sulfonyl isomer.

Sulfonamide regioisomer SAR NaV1.7 selectivity

Isoxazole Ring Unsubstituted vs. Substituted Variants: Impact on EPAC1 Inhibition

In a study of isoxazole-containing small molecules as EPAC1 (RapGEF3) inhibitors (US11124489), compound 32—which contains a substituted isoxazole fused to a benzofuran system—exhibited an IC50 of 3,000 nM against EPAC1 and 2,200 nM against EPAC2 [1]. The unsubstituted isoxazole in CAS 612526-17-7 structurally constrains the molecule to a different pharmacophoric geometry. Although no direct activity data for CAS 612526-17-7 are available, the presence or absence of substituents on the isoxazole ring in benzamide sulfonamides is known to dramatically modulate EPAC isoform potency.

Isoxazole SAR EPAC1 inhibitor RapGEF3

Benzamide Sulfonamide Scaffold in ELOVL Inhibition: Linker Geometry Considerations

The patent EP2280001B1 exemplifies numerous arylsulfonyl benzamide derivatives as ELOVL enzyme inhibitors, with the general scaffold consisting of an aryl sulfonamide linked to a benzamide core [1]. The specific compound CAS 612526-17-7 falls within the generic structure but is not individually exemplified. Patent examples with closely related structural features (e.g., 2-methoxy-5-piperidin-1-ylsulfonyl-N-(4-isopropylphenyl)benzamide) demonstrate that minor modifications to the aryl ring substituents and the amide nitrogen substitution can markedly affect ELOVL inhibitory activity, underscoring the need for individual compound characterization.

ELOVL6 inhibitor fatty acid elongase aryl sulfonamide scaffold

Recommended Application Scenarios for N-(1,2-Oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide Based on Available Evidence


Chemical Probe for NaV1.7 Selectivity SAR Studies

Based on class-level SAR in substituted isoxazole benzamide sulfonamides showing tunable NaV1.7/NaV1.5 selectivity [1], CAS 612526-17-7 is best deployed as a reference compound in electrophysiological selectivity panel screens to establish the impact of para-sulfonyl substitution on sodium channel subtype selectivity. Its unsubstituted isoxazole ring makes it a useful baseline comparator for analogs bearing additional ring decorations.

Scaffold for ELOVL Enzyme Inhibitor Development

As a member of the arylsulfonyl benzamide class described in EP2280001B1 as long-chain fatty acid elongase inhibitors [1], this compound may serve as a minimalist scaffold for medicinal chemistry optimization aimed at metabolic disease targets (obesity, diabetes). Its structural simplicity facilitates systematic introduction of substituents to probe ELOVL isoform selectivity.

Isoxazole Pharmacophore Benchmarking in EPAC Inhibition Assays

Given that isoxazole substitution dramatically alters EPAC1/2 inhibitory potency in related series [1], CAS 612526-17-7 provides a valuable negative or low-potency control for EPAC screening cascades. Its inclusion allows researchers to quantify the contribution of isoxazole ring substituents to EPAC binding affinity.

Quote Request

Request a Quote for N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.